molecular formula C28H50O7 B14365939 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL CAS No. 90996-04-6

17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL

Cat. No.: B14365939
CAS No.: 90996-04-6
M. Wt: 498.7 g/mol
InChI Key: OMCWRQFSRGSRLF-UHFFFAOYSA-N
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Description

17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL is a complex organic compound characterized by its unique structure, which includes a decylphenoxy group and multiple ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL typically involves the reaction of 4-decylphenol with a polyether chain precursor. The reaction conditions often include the use of a strong base, such as sodium hydride, to deprotonate the phenol group, followed by the addition of the polyether chain under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Mechanism of Action

The mechanism of action of 17-(4-Decylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-OL involves its interaction with molecular targets through its phenoxy and ether groups. These interactions can disrupt cellular membranes or interfere with enzymatic activities, leading to various biological effects . The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Properties

CAS No.

90996-04-6

Molecular Formula

C28H50O7

Molecular Weight

498.7 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(4-decylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C28H50O7/c1-2-3-4-5-6-7-8-9-10-27-11-13-28(14-12-27)35-26-25-34-24-23-33-22-21-32-20-19-31-18-17-30-16-15-29/h11-14,29H,2-10,15-26H2,1H3

InChI Key

OMCWRQFSRGSRLF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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